4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester
Description
This compound belongs to the pyridine-carboxylic acid ester family, characterized by a hydroxyl group at position 4, a propyl chain at position 5, and a methyl group at position 4.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-methyl-2-oxo-5-propyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-4-6-8-7(3)13-11(15)9(10(8)14)12(16)17-5-2/h4-6H2,1-3H3,(H2,13,14,15) |
InChI Key |
VERJEPRBCQFSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=O)C(=C1O)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a suitable pyridine derivative with an esterifying agent can yield the desired ethyl ester compound. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of advanced catalysts and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
Scientific Research Applications
4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes and functions.
Comparison with Similar Compounds
Structural Isomer: 4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester (CAS 100371-18-4)
- Molecular Formula: C₁₂H₁₇NO₄ (identical to the target compound except for the branched isopropyl group) .
- This may lower melting points and increase solubility in nonpolar solvents. Safety Profile: Requires stringent storage conditions (e.g., protection from heat, moisture, and air) due to flammability and reactivity risks (P210, P233, P280) .
Heterocyclic Derivative: 6-(5-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Molecular Formula : C₂₅H₁₅N₃O₄S₂ (MW: 485 g/mol) .
- Key Differences: Complexity: The thienothiophene moiety and cyano group increase molecular rigidity and aromaticity, leading to a higher melting point (287–289°C) compared to the simpler pyridine backbone of the target compound. Reactivity: The cyano group introduces additional sites for nucleophilic attack, altering synthetic utility.
Pyrimidine-Based Analog: Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Molecular Formula : C₁₅H₁₈N₂O₅ (MW: 306.32 g/mol) .
- Key Differences: Ring System: The tetrahydropyrimidine ring offers distinct hydrogen-bonding capabilities and basicity compared to the dihydropyridine core.
Data Table: Comparative Properties
Biological Activity
4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure with hydroxyl, carbonyl, and ester functionalities, which are instrumental in its interaction with biological systems.
Structural Characteristics
The compound's structure includes:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Functional groups : Hydroxyl (-OH), carbonyl (C=O), and ester (-COO-) groups that enhance its reactivity and biological interactions.
Biological Activities
Research indicates that compounds similar to 4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups is known to contribute to the radical scavenging ability of the compound, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, indicating potential uses in treating infections.
- Neuroprotective Effects : The structural similarity to neuroprotective agents suggests that it may have applications in neurodegenerative diseases.
The biological activity is often attributed to:
- Hydrogen bonding : Hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, enhancing binding affinity.
- Enzyme inhibition : Compounds may act as inhibitors of specific enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
A comparison of 4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxyquinoline | Contains a hydroxyl group on a quinoline ring | Known for anti-cancer properties |
| 2-Pyridinecarboxylic acid ethyl ester | Carboxylic acid functionality | Exhibits different reactivity |
| 3-Hydroxy-N-propylpyridinone | Hydroxypyridinone structure | Noted for neuroprotective effects |
This table highlights the unique characteristics of 4-Hydroxy-5-propyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester compared to other related compounds.
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:
- Synthesis and Antioxidant Evaluation : A study synthesized several derivatives and assessed their antioxidant capacity using DPPH radical scavenging assays. The most potent derivatives showed up to 85% inhibition at a concentration of 50 µM.
- Anti-inflammatory Activity : In vivo studies demonstrated that administration of the compound significantly reduced edema in murine models when compared to control groups treated with standard anti-inflammatory drugs like ibuprofen.
- Neuroprotection in Cell Models : Neuroprotective effects were observed in cultured neuronal cells exposed to oxidative stress. The compound enhanced cell viability by approximately 40% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
